molecular formula C10H10O3S B8368974 4-(4-Hydroxy-but-1-ynyl)-thiophene-2-carboxylic acid methyl ester

4-(4-Hydroxy-but-1-ynyl)-thiophene-2-carboxylic acid methyl ester

Cat. No. B8368974
M. Wt: 210.25 g/mol
InChI Key: QUTWBLLBOJHBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Hydroxy-but-1-ynyl)-thiophene-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C10H10O3S and its molecular weight is 210.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Hydroxy-but-1-ynyl)-thiophene-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Hydroxy-but-1-ynyl)-thiophene-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

methyl 4-(4-hydroxybut-1-ynyl)thiophene-2-carboxylate

InChI

InChI=1S/C10H10O3S/c1-13-10(12)9-6-8(7-14-9)4-2-3-5-11/h6-7,11H,3,5H2,1H3

InChI Key

QUTWBLLBOJHBST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)C#CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 50 mL round bottom flask, equipped with a magnetic stirrer and gas inlet, was charged with 0.8 mg (0.005 eq) of palladium chloride, 2.3 mg (0.01 eq) of triphenylphosphine, 1.6 mg of copper (1) iodide, 0.19 g of methyl 4-bromothien-2-ylcarboxylate (obtained by oxidation of 4-bromothien-2-ylaldehyde followed by esterification), 0.43 g of triethylamine, and 0.06 g of 3-but-yn-1-ol in 20 mL of acetonitrile under a nitrogen atmosphere. The reaction mixture was heated at reflux with stirring under a nitrogen atmosphere for 18 hours. After cooling to room temperature, volatiles were removed under reduced pressure and the residue was partitioned between chloroform and water. The organic extract was washed with water (2×), brine, dried (sodium sulfate), filtered and concentrated in vacuo. The residue was purified by flash chromatography eluting with 2:1 hexane/ethyl acetate. Fractions homogeneous by thin layer chromatography for the major component were combined and concentrated under reduced pressure to give 0.12 g (66.7%) of methyl 4-(4-hydroxybut-yn-1-yl)thien-2-ylcarboxylate as a yellow oil; IR (KBr, cm-1): 3025 3021, 3015, 1713, 1446, 1293, 1261, 1231, 1228, 1225, 1222, 1214, 1192, 1080, 1053; UV (Ethanol):λmax =294 nm (epsilon=3680), 228 nm (epsilon=26,900); 1H NMR (CDCl3, 300 MHz) delta 7.72 (s, 1H), 7.53 (s, 1H), 3.87 (s, 3H), 3.79 (t, J=6.2 Hz, 2H), 2.65 (t, J=6.3 Hz, 2H), 1.87 (bs, 1H); MASS: M+ =210 (EICEC).
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.8 mg
Type
catalyst
Reaction Step One
Quantity
1.6 mg
Type
catalyst
Reaction Step One
Quantity
2.3 mg
Type
catalyst
Reaction Step One

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